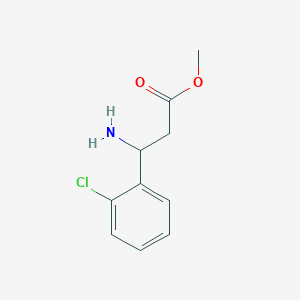

![molecular formula C12H13NO2S2 B6142415 2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid CAS No. 929974-19-6](/img/structure/B6142415.png)

2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

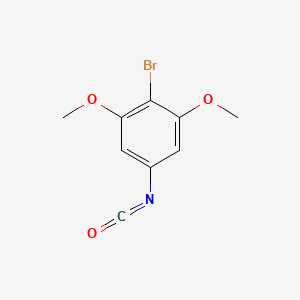

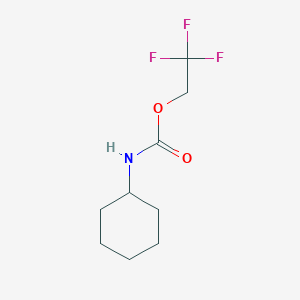

The compound “2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid” is an organic chemical substance . It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom .

Synthesis Analysis

The synthesis of this compound involves a two-stage process . The first stage involves heating a mixture of 3-Acetyl-2,5-dimethylthiophen with morpholine, toluene-4-sulfonic acid, and sulfur at 130℃ for 6 hours . The second stage involves adding N-benzyl-N,N,N-triethylammonium chloride and sodium hydroxide to the reaction mixture and heating it at 100℃ for 8 hours .Molecular Structure Analysis

The molecular structure of this compound is derived from its IUPAC name and InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 170.23 . It is a powder at room temperature . The melting point is between 67-69 degrees Celsius . It is insoluble in water .Applications De Recherche Scientifique

Photochromic Materials and Diarylethenes

2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid: belongs to the class of diarylethenes, which exhibit reversible photochromism. These compounds can switch between two distinct forms (open and closed) upon exposure to light. The closed form is typically colored, while the open form is colorless. Researchers have explored their applications in optical data storage, molecular switches, and photoresponsive materials .

Crystal Engineering and Supramolecular Chemistry

The crystal structure of 1,2-bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione has been studied. Crystal engineering involves designing and controlling molecular arrangements in crystals. Understanding the crystal packing and intermolecular interactions can guide the development of novel materials with specific properties, such as conductivity, luminescence, or mechanical strength .

Synthetic Thiophene Derivatives in Medicinal Chemistry

Thiophenes play a crucial role in drug discovery. While not directly related to the specific compound , other thiophene derivatives have therapeutic importance. For instance:

- 2-Octylthiophene contributes to the synthesis of anti-atherosclerotic agents. Additionally, thiophenes act as metal complexing agents and are relevant in insecticide development .

Organic Synthesis and Functionalization

Researchers explore the synthetic routes to prepare novel thiophene derivatives. Functionalizing the thiophene ring with acetic acid groups can lead to diverse applications. Investigating reaction conditions, regioselectivity, and scalability is essential for efficient synthesis .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

The primary targets of 2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid are currently unknown. This compound belongs to the class of organic compounds known as thiazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions between this compound and its potential targets, as well as the resulting changes, remain to be elucidated.

Biochemical Pathways

Thiazoles are known to interact with various biochemical pathways, depending on their specific targets

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is also unknown. The compound is a powder at room temperature

Result of Action

Based on the known activities of other thiazole derivatives, it may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propriétés

IUPAC Name |

2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-6-4-9(7(2)16-6)12-10(5-11(14)15)17-8(3)13-12/h4H,5H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLGZRMHHFBDKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C2=C(SC(=N2)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2,5-Dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142348.png)

![2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B6142386.png)

![{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine](/img/structure/B6142399.png)

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine](/img/structure/B6142405.png)

![2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B6142409.png)